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Cat. No.: B1672363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK180736A with other notable inhibitors

of G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil kinase 1

(ROCK1). GSK180736A, initially developed as a ROCK inhibitor, has been identified as a

potent and selective inhibitor of GRK2, a key regulator of G protein-coupled receptor (GPCR)

signaling.[1][2][3][4] Upregulation of GRK2 is implicated in heart failure, making it a significant

therapeutic target.[5][6] However, the utility of GSK180736A is hampered by its potent

inhibition of ROCK1 and limited bioavailability.[4] This guide presents key experimental data to

cross-validate its effects against alternative compounds, aiding researchers in selecting the

appropriate tools for their studies.

Quantitative Inhibitor Comparison
The following tables summarize the in vitro potency (IC50) of GSK180736A and other well-

characterized inhibitors against their primary targets and relevant off-target kinases. This data

facilitates a direct comparison of potency and selectivity.

Table 1: Inhibitor Potency (IC50) Against GRK and ROCK Kinases
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Compoun
d

GRK2
(nM)

ROCK1
(nM)

GRK1
(nM)

GRK5
(nM)

PKA (nM)
Data
Source(s)

GSK18073

6A
770 100 >100,000 231,000 30,000 [2][4][7][8]

CCG-

224406
130 >10,000 >91,000 >91,000 - [5][9]

Paroxetine
1,100 -

20,000
-

17,600 -

66,000

14,300 -

55,000
45,000 [10][11][12]

Takeda103

A
20 - 54 - >125,000 >125,000 2,000 [5][13][14]

CCG25874

7
18 >10,000 3,300 1,500 2,500 [15]

Note: IC50 values can vary based on experimental conditions (e.g., ATP concentration,

substrate used). The ranges provided for Paroxetine reflect this variability as reported in

different studies.

Table 2: Selectivity Profile of Key Inhibitors
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Compound
Primary
Target(s)

Selectivity
for GRK2
over GRK1

Selectivity
for GRK2
over GRK5

Selectivity
for GRK2
over
ROCK1

Key
Features

GSK180736A
ROCK1,

GRK2
>400-fold ~300-fold

0.13-fold

(More potent

on ROCK1)

Dual

ROCK1/GRK

2 inhibitor;

limited

bioavailability.

[4][8]

CCG-224406 GRK2 >700-fold >700-fold >77-fold

Highly

selective for

GRK2; no

detectable

ROCK1

inhibition.[5]

[9]

Paroxetine SERT, GRK2 16 to 60-fold 13 to 50-fold -

FDA-

approved

drug; modest

GRK2

potency.[12]

[16]

Takeda103A GRK2 >2,300-fold >2,300-fold -

Potent and

highly

selective for

GRK2

subfamily

over other

GRKs; poor

pharmacokin

etics.[13][14]

CCG258747 GRK2 ~183-fold ~83-fold >555-fold Potent and

selective

GRK2
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inhibitor with

good cell

permeability.

[15]

Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways involving GRK2 and ROCK1 and the

points of inhibition.
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1. Prepare Reaction Mix
(Kinase, Substrate, Buffer)

2. Add Serial Dilutions
of Inhibitor

3. Initiate Reaction
with [γ-³²P]ATP

4. Incubate
(e.g., 30°C for 20 min)

5. Stop Reaction & Spot
onto Filter Membrane

6. Wash Membrane
(Remove free ATP)

7. Quantify Radioactivity
(Phosphorimager)

8. Plot Dose-Response Curve
& Calculate IC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1672363#cross-validation-of-gsk180736a-effects-
with-other-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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